molecular formula C6H12ClNS B6192122 7-thia-4-azaspiro[2.5]octane hydrochloride CAS No. 2648961-07-1

7-thia-4-azaspiro[2.5]octane hydrochloride

Cat. No.: B6192122
CAS No.: 2648961-07-1
M. Wt: 165.7
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Description

7-thia-4-azaspiro[25]octane hydrochloride is a chemical compound with the molecular formula C6H12ClNS It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Properties

CAS No.

2648961-07-1

Molecular Formula

C6H12ClNS

Molecular Weight

165.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-thia-4-azaspiro[2.5]octane hydrochloride typically involves the reaction of a thiol with an aziridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

7-thia-4-azaspiro[2.5]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include sodium hydroxide and potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Hydroxides and alkoxides.

Scientific Research Applications

7-thia-4-azaspiro[2.5]octane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-thia-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 7-thia-4-azaspiro[2.5]octane
  • 4-azaspiro[2.5]octane
  • 7-thia-2-azaspiro[2.5]octane

Uniqueness

7-thia-4-azaspiro[2.5]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications.

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